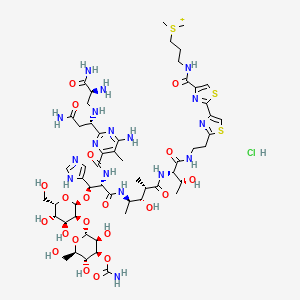
2,3-Dichloropyridine 1-oxide
Vue d'ensemble
Description
2,3-Dichloropyridine 1-oxide is a chemical compound with the CAS Number: 53976-65-1. It has a molecular weight of 163.99 and its molecular formula is C5H3Cl2NO .
Molecular Structure Analysis
The molecular structure of 2,3-Dichloropyridine 1-oxide is represented by the linear formula C5H3Cl2NO . The molecular weight is 163.99 .Physical And Chemical Properties Analysis
2,3-Dichloropyridine 1-oxide is a solid at room temperature. It should be stored in an inert atmosphere .Applications De Recherche Scientifique
Application 1: Oxidation of Alkynes
- Specific Scientific Field : Organic Chemistry
- Summary of the Application : 2,3-Dichloropyridine N-oxide is used as an oxygen transfer reagent in the gold (I)-catalyzed oxidation of alkynes to 1,2-dicarbonyls .
- Methods of Application or Experimental Procedures : This process is carried out in the absence of any acid additives and under mild conditions . It is also effective for ynamides, alkynyl ethers/thioethers, and substrates bearing highly acid-sensitive groups .
- Results or Outcomes : The oxidation of alkynes to 1,2-dicarbonyls is achieved using 2,3-Dichloropyridine N-oxide as an oxygen transfer reagent .
Application 2: Synthesis of Chloropyridines
- Specific Scientific Field : Organic Chemistry
- Summary of the Application : 2,3-Dichloropyridine 1-oxide can be used in the synthesis of chloropyridines . Chloropyridines are chlorine derivatives of pyridine and are used as intermediates in many chemical reactions .
- Methods of Application or Experimental Procedures : The synthesis of chloropyridines can be achieved by combining pyridine with chlorine . When 2-chloropyridine is first created, it undergoes additional reactions to form 2,6-dichloropyridine . Alternatively, pyridine-N-oxides can be used to easily manufacture 2-chloropyridines in high yield .
- Results or Outcomes : The result is the formation of chloropyridines, which are used in the agricultural business to produce fungicides and insecticides . They are also used to produce antihistamines and antiarrythmics for medicinal use .
Application 3: Production of Agrochemicals
- Specific Scientific Field : Agrochemistry
- Summary of the Application : 2,3-Dichloropyridine 1-oxide is used in the production of agrochemicals such as Chlorantraniliprole and Cyantraniliprole .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures are not provided in the source .
- Results or Outcomes : The result is the production of agrochemicals that are used for crop protection .
Application 4: Synthesis of Pyrithiones and Chlorphenamines
- Specific Scientific Field : Pharmaceutical Chemistry
- Summary of the Application : 2-Chloropyridine, which can be synthesized from 2,3-Dichloropyridine 1-oxide, is used in the production of pyrithiones and chlorphenamines . These are commercially available pharmaceuticals .
- Methods of Application or Experimental Procedures : The synthesis of 2-Chloropyridine is made by combining pyridine with chlorine in a single process . When 2-chloropyridine is first created, it undergoes additional reactions to form 2,6-dichloropyridine . Alternatively, pyridine-N-oxides can be used to easily manufacture 2-chloropyridines in high yield .
- Results or Outcomes : The result is the production of pyrithiones and chlorphenamines, which are used in the pharmaceutical industry .
Application 5: Gold-Catalyzed Oxidation of Alkynes
- Specific Scientific Field : Organic Chemistry
- Summary of the Application : 2,3-Dichloropyridine N-oxide is used as an oxygen transfer reagent in the gold(I)-catalyzed oxidation of alkynes to 1,2-dicarbonyls .
- Methods of Application or Experimental Procedures : This process is carried out in the absence of any acid additives and under mild conditions . The developed strategy is also effective for ynamides, alkynyl ethers/thioethers, and substrates bearing highly acid-sensitive groups .
- Results or Outcomes : The oxidation of alkynes to 1,2-dicarbonyls is achieved using 2,3-Dichloropyridine N-oxide as an oxygen transfer reagent .
Safety And Hazards
Propriétés
IUPAC Name |
2,3-dichloro-1-oxidopyridin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl2NO/c6-4-2-1-3-8(9)5(4)7/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPKISXFIMCWMLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C([N+](=C1)[O-])Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90618017 | |
| Record name | 2,3-Dichloro-1-oxo-1lambda~5~-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90618017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dichloropyridine 1-oxide | |
CAS RN |
53976-65-1 | |
| Record name | 2,3-Dichloro-1-oxo-1lambda~5~-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90618017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![9-Oxa-2-azaspiro[5.5]undecane](/img/structure/B1592017.png)








![2-Methyl-5,10-dihydrothieno[3,2-c][1,5]benzodiazepine-4-thione](/img/structure/B1592031.png)